molecular formula C9H16N2O2Si B060356 2-Ethoxy-4-(trimethylsilyloxy)pyrimidine CAS No. 171109-23-2

2-Ethoxy-4-(trimethylsilyloxy)pyrimidine

Cat. No. B060356
CAS RN: 171109-23-2
M. Wt: 212.32 g/mol
InChI Key: PHKMLLIVNATCOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-4-(trimethylsilyloxy)pyrimidine is a chemical compound that is widely used in scientific research. It is a pyrimidine derivative that has various applications in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-(trimethylsilyloxy)pyrimidine is not well understood. However, it is believed to act as a nucleophile and react with electrophilic reagents to form various bioactive compounds. The compound is also known to inhibit the activity of certain enzymes, which may be responsible for its biological activity.
Biochemical and Physiological Effects
2-Ethoxy-4-(trimethylsilyloxy)pyrimidine has various biochemical and physiological effects. It has been shown to have antiviral and anticancer activity in vitro. The compound is also known to inhibit the activity of certain enzymes, which may be responsible for its biological activity.

Advantages and Limitations for Lab Experiments

2-Ethoxy-4-(trimethylsilyloxy)pyrimidine has several advantages and limitations for lab experiments. One of the main advantages is its easy synthesis and purification. The compound is also relatively stable and can be stored for long periods of time. However, its biological activity is not well understood, and further research is needed to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 2-Ethoxy-4-(trimethylsilyloxy)pyrimidine. One area of research could be the development of novel pyrimidine-based drugs using this compound as a building block. Another area of research could be the exploration of its biological activity and mechanism of action. Finally, the compound could be used as a tool for the study of pyrimidine metabolism and nucleic acid synthesis.

Synthesis Methods

The synthesis of 2-Ethoxy-4-(trimethylsilyloxy)pyrimidine involves the reaction of 2-ethoxypyrimidine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield. The compound can be purified by column chromatography using a suitable solvent system.

Scientific Research Applications

2-Ethoxy-4-(trimethylsilyloxy)pyrimidine is widely used in scientific research as a building block for the synthesis of various bioactive compounds. It is used as a precursor for the synthesis of pyrimidine nucleosides, which are important in DNA and RNA synthesis. The compound is also used in the synthesis of various pyrimidine-based drugs, which have potential therapeutic applications.

properties

CAS RN

171109-23-2

Product Name

2-Ethoxy-4-(trimethylsilyloxy)pyrimidine

Molecular Formula

C9H16N2O2Si

Molecular Weight

212.32 g/mol

IUPAC Name

(2-ethoxypyrimidin-4-yl)oxy-trimethylsilane

InChI

InChI=1S/C9H16N2O2Si/c1-5-12-9-10-7-6-8(11-9)13-14(2,3)4/h6-7H,5H2,1-4H3

InChI Key

PHKMLLIVNATCOS-UHFFFAOYSA-N

SMILES

CCOC1=NC=CC(=N1)O[Si](C)(C)C

Canonical SMILES

CCOC1=NC=CC(=N1)O[Si](C)(C)C

synonyms

Pyrimidine, 2-ethoxy-4-[(trimethylsilyl)oxy]- (9CI)

Origin of Product

United States

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